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Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023 Get Quote

For researchers, scientists, and drug development professionals investigating the soluble

epoxide hydrolase (sEH) pathway, the selection of a potent and selective chemical probe is

paramount. This guide provides a comprehensive comparison of BI-1935 with other widely

used sEH inhibitors, offering a clear justification for its choice as a superior research tool. The

comparative analysis is supported by quantitative data, detailed experimental protocols, and

visualizations of the relevant biological and experimental workflows.

Introduction to Soluble Epoxide Hydrolase (sEH)
and its Inhibition
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the

metabolism of arachidonic acid.[1] It catalyzes the conversion of epoxyeicosatrienoic acids

(EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory properties,

into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3] By

inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic

target for a range of conditions, including cardiovascular diseases, inflammation, and pain.[3][4]

The efficacy and reliability of research in this field are heavily dependent on the quality of the

chemical probes used to modulate sEH activity.

BI-1935: A Potent and Selective sEH Probe
BI-1935 is a potent and selective small molecule inhibitor of soluble epoxide hydrolase.[5] Its

robust in vitro and in vivo activity, combined with a favorable selectivity profile, positions it as a
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preferred tool for elucidating the therapeutic potential of sEH inhibition.

Comparative Analysis of sEH Probes
To provide a clear rationale for the selection of BI-1935, this section presents a comparative

analysis of its performance against other commonly used sEH probes: GSK2256294A, TPPU,

AR9281 (APAU), t-TUCB, and t-AUCB.

Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of BI-1935 and its

alternatives.

Table 1: Comparative Potency (IC50) of sEH Inhibitors

Compound
Human sEH
IC50

Rat sEH IC50
Mouse sEH
IC50

Reference(s)

BI-1935 7 nM - - [5]

GSK2256294A 27 pM 61 pM 189 pM [2][6]

TPPU 45 nM - 90 nM [7]

AR9281 (APAU) - 6 nM - [8]

t-TUCB 0.9 nM - - [9]

t-AUCB 1.3 nM - - [4]

Note: A direct head-to-head comparison of all compounds in the same assay is not always

available in the literature. Data is compiled from various sources and assay conditions may

differ.

Table 2: Selectivity Profile of BI-1935
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Off-Target BI-1935 Inhibition IC50 Reference(s)

hCYP2J2 > 100-fold selectivity > 1 µM [3]

hCYP2C9 > 100-fold selectivity > 1 µM [3]

hCYP2C19 > 100-fold selectivity > 1 µM [3]

IL-2 > 100-fold selectivity > 1 µM [3]

Thromboxane

Synthase

96% inhibition @ 10

µM
0.132 µM [3]

5-Lipoxygenase (5-

LO)

66% inhibition @ 10

µM
5.92 µM [3]

Dopamine Transporter

(DAT)

82% inhibition @ 10

µM
- [3]

Sigma 1 Receptor
50% inhibition @ 10

µM
- [3]

Note: The selectivity of other probes is less comprehensively documented in single public

sources. GSK2256294A is described as highly selective against a large panel of enzymes,

receptors, and ion channels.[2]

In Vivo Efficacy
BI-1935 has demonstrated dose-dependent effects on mean arterial pressure in Dahl salt-

sensitive rats, highlighting its in vivo activity.[3] Comparative in vivo studies on pain models

have shown that other sEH inhibitors like AR9281 (APAU), t-TUCB, and t-AUCB are effective in

reducing neuropathic and inflammatory pain.[8] For instance, APAU was shown to be superior

to celecoxib in both diabetic neuropathic and inflammatory pain models in rats.[8]

GSK2256294A has been shown to attenuate cigarette smoke-induced inflammation in mice.

[10] While direct comparative efficacy studies including BI-1935 are limited, its demonstrated in

vivo target engagement supports its use in animal models.
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The primary justification for selecting BI-1935 lies in its well-documented and balanced profile

of high potency and good selectivity. While some probes like GSK2256294A exhibit exceptional

potency in the picomolar range, BI-1935's nanomolar potency is more than sufficient for robust

target engagement in most experimental settings.[2][5][6] Crucially, BI-1935 has a publicly

available and detailed selectivity profile against a panel of relevant off-targets, providing

researchers with a clear understanding of its potential confounding effects.[3] This level of

characterization is not as readily available for all other sEH probes.

Furthermore, the availability of BI-1935 through open innovation platforms, often with a

corresponding inactive control compound, facilitates rigorous, well-controlled experiments. This

accessibility is a significant advantage for academic and preclinical researchers.

Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies

for key experiments.

Biochemical sEH Inhibition Assay (Fluorescence-Based)
This protocol is a generalized procedure for determining the IC50 of sEH inhibitors.

Materials:

Recombinant human, rat, or mouse sEH

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

Fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-

naphthalen-2-yl)-methyl ester)

Test compounds (e.g., BI-1935) and a positive control inhibitor (e.g., AUDA)

DMSO for compound dissolution

96-well black microplates

Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm for PHOME)
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Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds and the positive

control in DMSO. Further dilute these stock solutions in sEH assay buffer to the desired final

concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in

pre-warmed sEH assay buffer.

Assay Setup: Add the diluted compounds to the wells of the 96-well plate. Include wells for

vehicle control (DMSO) and no-enzyme control.

Pre-incubation: Add the diluted enzyme solution to all wells except the no-enzyme control.

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Add the sEH substrate solution to all wells to initiate the reaction.

Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader

and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as

an endpoint reading after a fixed incubation time.

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition

for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition

against the logarithm of the inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

Cellular sEH Activity Assay (LC-MS/MS-based)
This protocol measures the ability of an inhibitor to block sEH activity in a cellular context by

quantifying the conversion of a substrate (EET) to its product (DHET).

Materials:

Adherent cell line (e.g., HepG2)

Cell culture medium and supplements
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Test compounds

A specific EET regioisomer (e.g., 14,15-EET)

Internal standards (deuterated EET and DHET)

Solvents for extraction (e.g., ethyl acetate, methanol)

Solid-phase extraction (SPE) columns

LC-MS/MS system

Procedure:

Cell Culture and Treatment: Seed cells in culture plates and grow to confluence. Pre-treat

the cells with various concentrations of the sEH inhibitor for a specified time (e.g., 1 hour).

Substrate Addition: Add the EET substrate to the cell culture medium and incubate for a

defined period (e.g., 1-2 hours).

Sample Collection: Collect the cell culture supernatant.

Sample Preparation and Extraction: Add internal standards to the samples. Perform liquid-

liquid extraction or solid-phase extraction to isolate the lipids.

LC-MS/MS Analysis: Reconstitute the dried extracts in an appropriate solvent and inject

them into the LC-MS/MS system. Separate the EETs and DHETs using a suitable C18

column and a gradient elution. Detect and quantify the analytes using multiple reaction

monitoring (MRM).

Data Analysis: Calculate the ratio of the product (DHET) to the substrate (EET) for each

inhibitor concentration. Determine the percent inhibition of sEH activity and calculate the

IC50 value.

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are

provided in the DOT language for Graphviz.
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Caption: The sEH signaling pathway and the inhibitory action of BI-1935.
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Caption: Workflow for the biochemical sEH inhibition assay.
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Caption: Workflow for the cellular sEH activity assay.
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In conclusion, BI-1935 stands out as a robust and reliable chemical probe for studying soluble

epoxide hydrolase. Its well-characterized high potency and favorable selectivity profile, coupled

with its accessibility, provide a solid foundation for rigorous and reproducible research. While

other potent sEH inhibitors exist, the comprehensive characterization of BI-1935 makes it an

excellent choice for researchers aiming to confidently investigate the role of sEH in health and

disease. This guide provides the necessary data and protocols to support the informed

selection and use of BI-1935 in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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